molecular formula C14H22O3 B2546598 [2-(1-Adamantyl)ethoxy]acetic acid CAS No. 924843-94-7

[2-(1-Adamantyl)ethoxy]acetic acid

Cat. No.: B2546598
CAS No.: 924843-94-7
M. Wt: 238.327
InChI Key: QDOOMRKQZJGOIJ-UHFFFAOYSA-N
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Description

[2-(1-Adamantyl)ethoxy]acetic acid is a useful research compound. Its molecular formula is C14H22O3 and its molecular weight is 238.327. The purity is usually 95%.
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Scientific Research Applications

Biotechnological Applications

"[2-(1-Adamantyl)ethoxy]acetic acid" and its derivatives have been explored for their potential in biotechnological applications, particularly in the production of valuable chemicals from biomass. Lactic acid, a key hydroxycarboxylic acid produced from biomass, serves as a precursor for synthesizing a variety of chemicals. Derivatives of lactic acid, potentially including adamantyl-based compounds, can be utilized for creating biodegradable polymers and other green chemistry applications, highlighting the role of such compounds in sustainable industrial processes (Gao, Ma, & Xu, 2011).

Environmental and Wastewater Treatment

The study of adamantyl-based compounds extends to environmental applications, particularly in wastewater treatment. For instance, peracetic acid, which shares functional similarities with adamantyl-based compounds, demonstrates a broad spectrum of antimicrobial activity. This makes it a candidate for disinfecting wastewater effluents, potentially including those contaminated with adamantyl derivatives. The ease of treatment implementation and the absence of persistent toxic by-products underline the environmental benefits of exploring adamantyl-based compounds for similar applications (Kitis, 2004).

Corrosion Inhibition

In the context of industrial applications, derivatives of "this compound" may find relevance in corrosion inhibition, especially for protecting metals in acidic solutions. Organic inhibitors, including those with adamantyl structures, are recognized for their efficiency in preventing metallic dissolution. Their effectiveness is attributed to the presence of heteroatoms and π-electrons, indicating the potential of adamantyl derivatives in enhancing corrosion resistance in various industrial settings (Goyal et al., 2018).

Pharmacological Potential in Neurodegenerative Diseases

Adamantane and its derivatives, including potentially "this compound," have been explored for their pharmacological potential against neurodegenerative diseases. Compounds like amantadine and memantine, with adamantane structures, are already used in treating conditions like Alzheimer's and Parkinson's. This suggests that further research into adamantyl derivatives could uncover new therapeutic agents for these diseases, offering a promising direction for biochemists, pharmacologists, and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).

Safety and Hazards

The safety data sheet for acetic acid, which is a component of “[2-(1-Adamantyl)ethoxy]acetic acid”, indicates that it is a hazardous substance. It is classified as dangerous, with hazard codes C and Xi, and safety codes 26, 36/37/39, 45, and 39 .

Future Directions

The future directions for the research and application of adamantane derivatives like “[2-(1-Adamantyl)ethoxy]acetic acid” are promising. The unique properties of these compounds offer extensive opportunities for their utilization in various fields, including medicinal chemistry, catalyst development, and nanomaterials .

Biochemical Analysis

Biochemical Properties

The adamantyl group in [2-(1-Adamantyl)ethoxy]acetic acid is known for its high reactivity, which offers extensive opportunities for its utilization in the synthesis of various functional adamantane derivatives

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. Adamantane derivatives are known to have a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of this compound is not well-documented in the literature. The high reactivity of the adamantyl group suggests that it may interact with various biomolecules at the molecular level .

Properties

IUPAC Name

2-[2-(1-adamantyl)ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c15-13(16)9-17-2-1-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOOMRKQZJGOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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